molecular formula C24H28N2O5 B1667978 Benazepril CAS No. 86541-75-5

Benazepril

Katalognummer B1667978
CAS-Nummer: 86541-75-5
Molekulargewicht: 424.5 g/mol
InChI-Schlüssel: XPCFTKFZXHTYIP-PMACEKPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of benazepril involves a dynamic kinetic resolution process . A novel and concise synthesis of benazepril hydrochloride has been described, which involves an Ugi three-component reaction in trifluoroethanol . The key step is the trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification as a domino process to form the corresponding ethyl ester .


Molecular Structure Analysis

The molecular structure of benazepril is C24H28N2O5 .


Chemical Reactions Analysis

Benazepril undergoes a series of chemical reactions during its synthesis. The Ugi three-component reaction combines an amine, carbonyl compound, and isocyanide to get α-amino amides . This reaction is followed by the trifluoroacetic acid-mediated hydrolysis of secondary amides and subsequent esterification .


Physical And Chemical Properties Analysis

Benazepril is a small molecule with a molecular weight of 424.4895 . It is a prodrug that is converted into its active form, benazeprilat, by the liver .

Wissenschaftliche Forschungsanwendungen

  • Synthesis of the ACE Inhibitor Benazepril·HCl

    • Summary of Application: Benazepril·HCl is an anti-hypertensive drug. The synthesis of this drug involves an asymmetric aza-Michael addition of L-homophenylalanine ethyl ester (LHPE) to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester .
    • Methods of Application: The key step in the synthesis is the preparation of (2 S ,3’ S )-2-(2-oxo-2,3,4,5-tetrahydro-1 H -benzo [ b ]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester, which is the key intermediate leading to benazepril·HCl .
    • Results or Outcomes: The synthesis of Benazepril·HCl through this method has been a popular subject in both academic and industrial sectors .
  • Treatment of Advanced Chronic Renal Insufficiency

    • Summary of Application: Benazepril has been used in the treatment of advanced chronic renal insufficiency .
    • Methods of Application: In a randomized, double-blind study, patients with serum creatinine levels of 1.5 to 3.0 mg per deciliter received 20 mg of benazepril per day .
    • Results or Outcomes: Benazepril was associated with a 43 percent reduction in the risk of the primary end point in the study group . This benefit did not appear to be attributable to blood-pressure control .
  • Treatment of Hypertension

    • Summary of Application: Benazepril is a nonsulfhydryl ACE inhibitor prodrug, which is converted in vivo to its active form, benazeprilat . It effectively decreases blood pressure in patients with mild to moderately severe hypertension .
    • Methods of Application: Benazepril is administered as a single daily dose, usually 10 to 20mg .
    • Results or Outcomes: Clinical studies have indicated that Benazepril is effective in decreasing blood pressure .
  • Anti-mycobacterial Activity

    • Summary of Application: Benazepril has been found to have anti-mycobacterial activity. This was discovered through a low-cost drug discovery process using engineered E. coli .
    • Methods of Application: The process involved expressing a known tuberculosis drug target in E. coli and screening for inhibitors. Benazepril was identified as a novel inhibitor .
    • Results or Outcomes: The results suggest that the reduced risk of developing active tuberculosis associated with this class of drugs may be due to a previously undescribed anti-mycobacterial activity of benazepril .
  • Management of Hypertension

    • Summary of Application: Benazepril is a prodrug requiring biotransformation in vivo to the active angiotensin converting enzyme (ACE) inhibitor benazeprilat. It is used for the management of hypertension .
    • Methods of Application: Benazepril is administered orally. The specific dosage depends on the patient’s condition .
    • Results or Outcomes: Benazepril has been found to be an effective alternative to other members of its class for the management of hypertension .
  • Treatment of Congestive Heart Failure

    • Summary of Application: Benazepril is also used in the treatment of congestive heart failure .
    • Methods of Application: The drug is administered orally, and the dosage is adjusted based on the patient’s condition .
    • Results or Outcomes: Further studies are needed to accurately define the usefulness of Benazepril in the treatment of congestive heart failure .
  • Anti-mycobacterial Activity

    • Summary of Application: Benazepril has been found to have anti-mycobacterial activity. This was discovered through a low-cost drug discovery process using engineered E. coli .
    • Methods of Application: The process involved expressing a known tuberculosis drug target in E. coli and screening for inhibitors. Benazepril was identified as a novel inhibitor .
    • Results or Outcomes: The results suggest that the reduced risk of developing active tuberculosis associated with this class of drugs may be due to a previously undescribed anti-mycobacterial activity of benazepril .
  • Treatment of Renal Disease and Proteinuria

    • Summary of Application: Benazepril is used to reduce proteinuria and renal disease in patients with nephropathies .
    • Methods of Application: Benazepril is administered orally. The specific dosage depends on the patient’s condition .
    • Results or Outcomes: Clinical studies have indicated that Benazepril is effective in decreasing proteinuria and improving renal function .
  • Prevention of Stroke and Myocardial Infarction

    • Summary of Application: Benazepril is used to prevent stroke and myocardial infarction .
    • Methods of Application: Benazepril is administered orally. The specific dosage depends on the patient’s condition .
    • Results or Outcomes: Clinical studies have indicated that Benazepril is effective in preventing stroke and myocardial infarction .

Safety And Hazards

Benazepril may cause serious side effects. These include a light-headed feeling, kidney problems, high blood potassium, and liver problems . It is not recommended for use during pregnancy . It is also advised to avoid dust formation and breathing mist, gas, or vapors when handling benazepril .

Eigenschaften

IUPAC Name

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCFTKFZXHTYIP-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022645
Record name Benazepril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Benazepril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

19mg/mL, 1.05e-02 g/L
Record name Benazepril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00542
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benazepril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Benazeprilat, the active metabolite of Benazepril, competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. Inhibition of ACE results in decreased plasma angiotensin II. As angiotensin II is a vasoconstrictor and a negative-feedback mediator for renin activity, lower concentrations result in a decrease in blood pressure and stimulation of baroreceptor reflex mechanisms, which leads to decreased vasopressor activity and to decreased aldosterone secretion.
Record name Benazepril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00542
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Benazepril

CAS RN

86541-75-5
Record name Benazepril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86541-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benazepril [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benazepril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00542
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benazepril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENAZEPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDM7Q7QWP8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Benazepril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benazepril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148-149 °C, 148 - 149 °C
Record name Benazepril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00542
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benazepril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benazepril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of 1-benzyloxycarbonylmethyl-3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (isomer A of example 3; 1.2 g) in ethanol (125 ml) was hydrogenated at room temperature and atmospheric pressure, using 10% palladium on charcoal (0.5 g) as catalyst. After uptake of hydrogen had ceased, the catalyst was filtered off, and the solvent removed under reduced pressure to give a solid. This material was triturated with ether (8 ml) to give 1-carboxymethyl-3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one melting at 126°-129°, and being the lower melting racemic isomer A.
Name
1-benzyloxycarbonylmethyl-3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benazepril
Reactant of Route 2
Reactant of Route 2
Benazepril
Reactant of Route 3
Benazepril
Reactant of Route 4
Benazepril
Reactant of Route 5
Benazepril
Reactant of Route 6
Benazepril

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.